Xenazoic acid

Übersicht

Beschreibung

Xenazoic acid, with the molecular formula C23H21NO4, is a synthetic antiviral agent that was introduced in the early 1960s . It is known for its potent inhibitory effects on various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV) . Despite its initial promise, this compound was withdrawn from the market in several countries due to its association with hepatic toxicity .

Vorbereitungsmethoden

Xenazoic Säure kann durch eine mehrstufige Reaktion synthetisiert werden, die die Kondensation von 4-Biphenylglyoxal mit p-Aminobenzoesäure beinhaltet . Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Kondensationsreaktion: 4-Biphenylglyoxal reagiert mit p-Aminobenzoesäure in Gegenwart eines geeigneten Lösungsmittels wie Ethanol.

Cyclisierung: Das Zwischenprodukt wird cyclisiert, um die endgültige Xenazoic Säure Verbindung zu bilden.

Analyse Chemischer Reaktionen

Xenazoic Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Xenazoic Säure kann unter bestimmten Bedingungen zu den entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktion von Xenazoic Säure kann Amin-Derivate liefern.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringpositionen.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Amin-Derivate und substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Xenazoic Säure wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht. Sie hat Wirksamkeit gegen HIV, HCV und Hepatitis-B-Virus (HBV) gezeigt . Zusätzlich wurde Xenazoic Säure auf ihre potenziellen entzündungshemmenden Wirkungen untersucht, da sie an δ-Opioid-Rezeptoren bindet . Im Bereich der medizinischen Chemie dient Xenazoic Säure als wertvolles Werkzeug zur Untersuchung von Mechanismen der Virusreplikation und zur Entwicklung neuer antiviraler Therapien .

5. Wirkmechanismus

Der Wirkmechanismus von Xenazoic Säure umfasst die Inhibition der Virusreplikation. Sie zielt auf virale Enzyme ab, die für den Replikationsprozess essentiell sind, und verhindert so die Vermehrung des Virus . Xenazoic Säure bindet auch an δ-Opioid-Rezeptoren, was zu ihren entzündungshemmenden Wirkungen beitragen kann . Die beteiligten molekularen Pfade umfassen die Inhibition von viralen Polymerasen und Proteasen, was zur Unterdrückung der Virusgenomreplikation führt .

Wirkmechanismus

The mechanism of action of xenazoic acid involves the inhibition of viral replication. It targets viral enzymes essential for the replication process, thereby preventing the proliferation of the virus . This compound also binds to δ opioid receptors, which may contribute to its anti-inflammatory effects . The molecular pathways involved include the inhibition of viral polymerases and proteases, leading to the suppression of viral genome replication .

Vergleich Mit ähnlichen Verbindungen

Xenazoic Säure kann mit anderen antiviralen Mitteln verglichen werden, wie zum Beispiel:

Derivate der Benzoesäure: Verbindungen wie Benzoesäure und ihre Derivate weisen strukturelle Ähnlichkeiten mit Xenazoic Säure auf und zeigen antimikrobielle Eigenschaften.

Xenazoic Säure zeichnet sich durch ihre spezifische Bindung an δ-Opioid-Rezeptoren und ihre potente inhibitorische Wirkung auf mehrere Viren aus, was sie zu einer einzigartigen und wertvollen Verbindung in der antiviralen Forschung macht .

Biologische Aktivität

Xenazoic acid, a diphenyl ketoaldehyde derivative, has garnered attention due to its broad-spectrum antiviral activity. This compound, identified by its chemical formula and a unique structure that contributes to its biological properties, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.

- Chemical Structure : this compound features a complex diphenyl structure that enhances its interaction with biological targets.

- Molecular Weight : The molecular weight is approximately 373.42 g/mol.

- Solubility : It is moderately soluble in organic solvents, which facilitates its application in various experimental settings.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antiviral effects. Recent studies have highlighted its efficacy against various viral pathogens, making it a candidate for further research in antiviral drug development.

Antiviral Activity

-

Mechanism of Action :

- This compound appears to inhibit viral replication through interference with viral entry or replication processes within host cells.

- It has been shown to modulate immune responses, potentially enhancing host defenses against viral infections.

-

Case Studies :

- In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell lines, suggesting a potent antiviral effect.

- A study conducted on influenza virus-infected cells showed a reduction in viral titers by up to 90% when treated with this compound at optimal concentrations.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Broad-spectrum activity against various viruses | |

| Cytotoxicity | Low cytotoxicity in non-target cells | |

| Immune Modulation | Enhances immune response in vitro |

Mechanisms Underlying Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.

- Cellular Pathway Modulation : It is suggested that this compound can modulate signaling pathways involved in immune responses, thereby enhancing the host's ability to combat infections.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Further studies are required to fully understand its long-term effects and potential toxicity in vivo.

Future Directions

The promising biological activities of this compound warrant further exploration, particularly:

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts with specific viral targets and host cellular pathways.

- Formulation Development : Developing formulations that enhance the bioavailability and delivery of this compound for therapeutic use.

Eigenschaften

IUPAC Name |

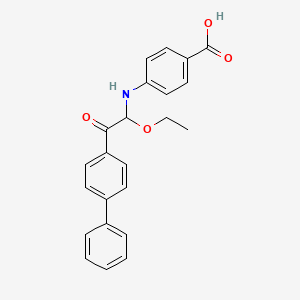

4-[[1-ethoxy-2-oxo-2-(4-phenylphenyl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-2-28-22(24-20-14-12-19(13-15-20)23(26)27)21(25)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15,22,24H,2H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOMPTVRBWXZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862575 | |

| Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174-11-4 | |

| Record name | 4-[(2-[1,1′-Biphenyl]-4-yl-1-ethoxy-2-oxoethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenazoic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenazoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xenazoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xenazoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENAZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDU8VH09O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.